Strontium Stearate
Description
Structure
2D Structure
Properties
IUPAC Name |
strontium;octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H36O2.Sr/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKHZXHEZFADLA-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Sr+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H70O4Sr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10890651 | |
| Record name | Octadecanoic acid, strontium salt (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10890651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
654.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10196-69-7 | |
| Record name | Octadecanoic acid, strontium salt (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010196697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecanoic acid, strontium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecanoic acid, strontium salt (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10890651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Strontium distearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.434 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Mechanistic Investigations of Strontium Stearate Formation
Precipitation Routes and Controlled Crystallization
Precipitation is a common and effective method for synthesizing strontium stearate (B1226849). This approach involves the reaction of a soluble strontium salt with a stearate source in a solvent, leading to the formation of an insoluble strontium stearate precipitate.
Reaction of Strontium Salts with Stearic Acid and Derivatives
The synthesis of this compound can be achieved through the reaction of a strontium salt, such as strontium hydroxide (B78521) or strontium chloride, with stearic acid or its derivatives. wikipedia.orgchemicalbook.com A typical precipitation reaction involves the double decomposition of an alkali stearate with a strontium salt in an aqueous or mixed-solvent medium.
For instance, this compound can be prepared by reacting sodium stearate with strontium chloride in an aqueous solution. google.com The reaction proceeds as follows:
2C₁₇H₃₅COONa(aq) + SrCl₂(aq) → Sr(C₁₇H₃₅COO)₂(s) + 2NaCl(aq)
Another method involves the direct reaction of strontium hydroxide with stearic acid. wikipedia.org In a different approach, stearic acid is dissolved in a water/ethanol (B145695) mixture containing sodium hydroxide, followed by the addition of a strontium chloride hexahydrate solution at an elevated temperature (e.g., 70°C) to induce precipitation. chemicalbook.com
A general two-step process for preparing stearates can also be employed. This involves an initial saponification of stearic acid with an alkali hydroxide like sodium hydroxide to form a soap solution. Subsequently, a metathesis reaction with a soluble strontium salt precipitates the this compound. google.com
Influence of Reaction Parameters on Particle Morphology and Purity
The morphology and purity of the resulting this compound particles are significantly influenced by various reaction parameters, including temperature, pH, and solvent composition.
Temperature: The reaction temperature can affect the solubility of the reactants and the kinetics of nucleation and crystal growth. For instance, a patented method for producing organic salts of strontium suggests that conducting the reaction at a low temperature, at or below 50°C, can lead to higher yield and purity, particularly for temperature-sensitive anions. google.com
pH: The pH of the reaction medium is a critical factor. For the formation of metal stearates at an oil-water interface, the process is highly dependent on the pH being above the pKa of stearic acid, which allows for the deprotonation of the acid and subsequent reaction with metal cations. rsc.org For the synthesis of organic strontium salts, maintaining a pH below approximately 9.5 is recommended to favor the formation of the desired salt and prevent the formation of undesirable byproducts. google.com
Solvent System: The choice of solvent can impact the solubility of reactants and the morphology of the final product. A mixture of water and ethanol is a commonly used solvent system for the precipitation of this compound. chemicalbook.com The polarity of the solvent can influence the crystal habit of stearates, with different morphologies being observed in various solvent systems. researchgate.netrsc.org
Interfacial and Template-Assisted Synthesis Approaches
Interfacial and template-assisted synthesis methods offer precise control over the growth and organization of this compound crystals, leading to the formation of well-defined thin films and nanostructures.
In-situ Growth within Thermally Evaporated Fatty Acid Films
While specific research on the in-situ growth of this compound within thermally evaporated fatty acid films is not extensively documented, this technique is a known method for producing thin films of metal-organic compounds. The process generally involves the thermal evaporation of a fatty acid onto a substrate, followed by the introduction of a metal ion solution to initiate the in-situ formation of the metal salt within the fatty acid matrix. A study on the synthesis of a hydrophobic wax, stearyl stearate, involved the use of pure stearic acid extracted from buffalo adipose tissue, which was then used to create a coating film. nih.gov
Role of Self-Assembled Monolayers as Crystallization Templates
Self-assembled monolayers (SAMs) provide a powerful tool for controlling the nucleation and growth of crystals by offering a highly ordered surface with specific chemical functionalities. rsc.orguw.edu.plnih.govmdpi.com The general principle involves the spontaneous organization of molecules with a specific headgroup onto a substrate, creating a template that can direct the crystallization of a desired compound. uw.edu.pl While the direct application of SAMs for this compound synthesis is not widely reported, the technique has been successfully used for other metal stearates, such as calcium stearate. scispace.com The formation of stearate monolayers on calcite surfaces has also been studied, demonstrating the formation of well-defined monolayers. google.com
Non-Aqueous Synthesis Techniques for this compound
Non-aqueous synthesis methods provide an alternative to precipitation routes, particularly when the presence of water is undesirable.
One such method that has been explored for other metal stearates, and could be applicable to this compound, is the direct reaction of a metal oxide with stearic acid in the presence of a catalyst and a hydrocarbon compound at elevated temperatures. For example, a non-aqueous synthesis of lead stearate involves reacting lead oxide with stearic acid in the presence of ethylene (B1197577) bis stearamide as a catalyst and a high-melting-point wax or liquid wax at 70-80°C. google.com This approach eliminates the need for water and subsequent drying steps.
Limited Research Data Available for Kinetic and Thermodynamic Studies of this compound Precipitation
A comprehensive review of available scientific literature reveals a significant lack of detailed research and published data concerning the kinetic and thermodynamic properties of this compound precipitation. While general information on the synthesis and physical characteristics of this compound is accessible, specific quantitative studies on its precipitation kinetics and thermodynamics are not readily found in the public domain.
This compound, a metallic soap, is formed through the reaction of a strontium salt with stearic acid. wikipedia.org This compound finds applications as a lubricant and in the formulation of greases and waxes. However, the in-depth scientific investigation into the precise mechanisms and energetic profiles of its formation via precipitation appears to be a niche area with limited published findings.
Searches for kinetic data, such as reaction rates and activation energies, for the precipitation of this compound did not yield specific studies or data tables. While research exists on the precipitation kinetics of other strontium salts, like strontium sulfate (B86663) and strontium carbonate, and on the crystallization behavior of other metal soaps, such as those of calcium and zinc, this information cannot be directly extrapolated to this compound due to differences in the cation and the nature of the fatty acid salt. core.ac.ukrsc.org
The study of metallic soaps often involves characterization through techniques like X-ray diffraction and spectroscopy to understand their structure. tandfonline.com Some research on the thermal behavior of mixed metal soaps has been conducted, providing insights into their decomposition, but this does not directly address the thermodynamics of their initial precipitation from solution. core.ac.uk
Given the absence of specific research findings and data tables on the kinetic and thermodynamic aspects of this compound precipitation in the available scientific literature, a detailed analysis as per the requested outline cannot be provided at this time. Further primary research would be required to establish the kinetic rate laws, determine the activation energy for precipitation, and measure the thermodynamic parameters associated with the formation of this compound.
Advanced Spectroscopic and Structural Characterization of Strontium Stearate
Vibrational Spectroscopy for Molecular Structure and Bonding Analysis
Vibrational spectroscopy is a powerful, non-destructive technique for investigating the molecular structure and bonding within strontium stearate (B1226849). By analyzing the interaction of infrared radiation or laser light with the molecule's vibrational energy levels, detailed information about its functional groups and crystalline arrangement can be obtained.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying the functional groups present in strontium stearate. The formation of the salt from stearic acid results in distinct changes in the infrared spectrum, particularly in the region of the carboxyl group.
In stearic acid, a characteristic absorption band for the carbonyl group (C=O) stretching vibration is observed around 1700 cm⁻¹. netzsch.com Upon reaction with a strontium salt to form this compound, this band disappears and is replaced by two new characteristic absorption bands corresponding to the carboxylate anion (COO⁻). These are the antisymmetric and symmetric stretching vibrations. netzsch.com
The antisymmetric stretching vibration of the carboxylate group in metal stearates typically appears in the range of 1520-1580 cm⁻¹. The symmetric stretching vibration is found at a lower frequency, generally around 1400-1440 cm⁻¹. The exact positions of these bands can be influenced by the nature of the metal cation and the coordination geometry.
Additional prominent peaks in the FTIR spectrum of this compound are associated with the long hydrocarbon chains of the stearate moiety. These include the C-H stretching vibrations, which are typically observed in the 2800-3000 cm⁻¹ region. Specifically, the asymmetric stretching of the CH₂ groups appears around 2920 cm⁻¹, and the symmetric stretching is found near 2850 cm⁻¹. The bending vibrations of the CH₂ and CH₃ groups give rise to absorptions at lower wavenumbers.
A summary of the expected characteristic FTIR absorption bands for this compound is provided in the table below.
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| Carboxylate (COO⁻) | Antisymmetric Stretch | 1520 - 1580 |
| Carboxylate (COO⁻) | Symmetric Stretch | 1400 - 1440 |
| Methylene (CH₂) | Asymmetric Stretch | ~2920 |
| Methylene (CH₂) | Symmetric Stretch | ~2850 |
| Methylene (CH₂) | Scissoring | ~1465 |
| Methyl (CH₃) | Asymmetric Stretch | ~2960 |
| Methyl (CH₃) | Symmetric Stretch | ~2870 |
This table presents generalized data for metal stearates; specific values for this compound may vary.
Raman Spectroscopy for Polymorphic Distinction and Crystallinity Assessment
Raman spectroscopy serves as a complementary technique to FTIR, offering valuable insights into the polymorphic forms and degree of crystallinity of this compound. Polymorphism, the ability of a substance to exist in more than one crystal structure, is common in metal stearates and can significantly impact their physical properties.
Different polymorphs of a compound will produce distinct Raman spectra due to differences in their crystal lattice vibrations. These differences are often observed in the low-frequency (phonon) region of the spectrum, which is sensitive to the packing of molecules in the crystal.
The crystallinity of this compound can also be assessed using Raman spectroscopy. Crystalline materials typically exhibit sharp, well-defined Raman bands, whereas amorphous or less crystalline samples show broader and less intense peaks. The ratio of the intensity of a characteristic crystalline peak to that of a broader amorphous feature can be used to quantify the degree of crystallinity.
While specific Raman spectral data for this compound is not widely published, studies on analogous alkaline earth metal stearates can provide an understanding of the expected spectral features. The spectra are generally dominated by bands arising from the vibrations of the hydrocarbon chains, such as C-C stretching and CH₂ twisting and rocking modes.
X-ray Diffraction (XRD) for Crystalline Phase Identification and Lattice Parameters
X-ray diffraction (XRD) is an indispensable tool for the characterization of crystalline materials like this compound. It allows for the identification of the crystalline phase, determination of lattice parameters, and evaluation of crystallite size and strain.
The XRD pattern of a crystalline solid is a unique fingerprint, characterized by a series of diffraction peaks at specific angles (2θ). The positions and intensities of these peaks are determined by the crystal structure. For this compound, which is known to exhibit a lamellar structure, the XRD pattern would be expected to show a series of sharp, intense peaks at low 2θ angles, corresponding to the long spacing between the planes of strontium ions.
Crystallite Size Determination and Anisotropy Evaluation
The average size of the crystalline domains (crystallites) within a polycrystalline sample of this compound can be estimated from the broadening of the XRD peaks using the Scherrer equation:
D = (Kλ) / (β cosθ)
Where:
D is the mean crystallite size.
K is the Scherrer constant (typically ~0.9).
λ is the X-ray wavelength.
β is the full width at half maximum (FWHM) of the diffraction peak in radians.
θ is the Bragg angle.
By analyzing the broadening of different diffraction peaks, it is also possible to evaluate the anisotropy of the crystallite shape. For instance, if the crystallites are elongated in a particular direction, the peaks corresponding to the lattice planes perpendicular to that direction will be narrower.
Phase Transitions and Solid-State Transformations
Metal stearates, including this compound, are known to undergo a series of phase transitions upon heating before they melt. These transitions involve changes in the packing and conformation of the long hydrocarbon chains. Differential Scanning Calorimetry (DSC) is a primary technique for studying these transitions, often complemented by temperature-dependent XRD.
Studies on analogous alkali and alkaline earth stearates have revealed a complex series of transitions from a crystalline phase to various liquid crystalline (mesophasic) states before reaching the isotropic melt. These transitions are associated with an increase in the motional freedom of the hydrocarbon chains. A typical heating scan of a metal stearate might show several endothermic peaks corresponding to these solid-state transformations. The melting point of this compound is reported to be in the range of 130-140 °C. wikipedia.org
Electron Microscopy for Morphological and Microstructural Elucidation
Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are invaluable for visualizing the morphology and microstructure of this compound powders and films.
Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of the material. SEM images of this compound would be expected to reveal the particle size and shape, as well as the degree of agglomeration. Based on studies of other metal stearates, the morphology is often described as plate-like or lath-like crystals. iucr.org
Scanning Electron Microscopy (SEM) for Particle Habit and Aggregation Structures
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials at a high resolution. For metal stearates like this compound, which are often used as additives in lubricants and polymers, SEM reveals critical information about their particle shape, size distribution, and how individual particles aggregate. mdpi.comsae.org
In practice, this compound typically appears as a fine white powder. wikipedia.org SEM analysis of analogous metal stearates, such as magnesium and calcium stearate, shows that they consist of agglomerates of small primary particles. researchgate.net These particles often exhibit a plate-like or flake-like morphology, which is characteristic of the layered crystal structure of metal soaps. scribd.com The morphology of stearic acid particles, a precursor to this compound, has been shown to vary from flakes to more spherical shapes depending on the processing conditions. researchgate.net When used as a lubricant additive in oils, degradation can lead to the formation of irregularly shaped microscopic particles, often termed "oil balls," which can be effectively imaged by SEM. The aggregation structure is also of key interest, as the way these platelets stack and interact influences the material's bulk properties, such as flowability and dispersibility in a matrix.
A representative table of expected morphological features of this compound based on SEM analysis of related compounds is presented below.
| Feature | Expected Observation for this compound | Significance |
| Primary Particle Shape | Plate-like or flake-like crystallites | Influences surface area and interaction with other materials. |
| Particle Size | Typically in the micrometer range (e.g., 5-20 µm) | Affects dispersion efficiency and material homogeneity. |
| Aggregation | Formation of larger agglomerates from primary particles | Determines bulk density and handling properties. |
| Surface Texture | Can range from smooth to rough, depending on synthesis | Impacts frictional characteristics and reactivity. |
Transmission Electron Microscopy (TEM) for Nanoscale Imaging and Lattice Fringes
Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the visualization of materials at the nanoscale. scribd.com For this compound, TEM can be employed to study the internal structure of the primary particles, identify nanoscale defects, and observe the arrangement of the crystalline lattice directly.
A key capability of high-resolution TEM (HRTEM) is the imaging of lattice fringes, which are the visual representation of the periodic arrangement of atoms in a crystal. mdpi.com The spacing between these fringes corresponds to the d-spacing of the crystal planes. By analyzing these fringes, one can gain direct insight into the crystalline nature of the material. For materials with layered structures like metal stearates, TEM can reveal the stacking of the stearate chains and the arrangement of the strontium ions. scribd.com
Selected-Area Electron Diffraction (SAED) for Crystallographic Orientation
Selected-Area Electron Diffraction (SAED) is a technique used in conjunction with TEM to determine the crystal structure and orientation of a specimen. By directing the electron beam onto a specific area of the sample, a diffraction pattern is generated, which is characteristic of the material's crystal lattice.
For a polycrystalline material like this compound powder, the SAED pattern would consist of a set of concentric rings. Each ring corresponds to a specific lattice plane spacing (d-spacing). For a single crystal or a highly oriented region, the pattern would consist of a regular array of spots. The analysis of these patterns allows for the determination of the lattice parameters and the crystal system. Studies on binary mixtures of other metal stearates, such as calcium and zinc stearate, have shown that these materials can co-crystallize, which can be identified through changes in the X-ray and electron diffraction patterns. up.ac.za SAED would be the definitive method to determine if this compound forms solid solutions or distinct phases when mixed with other stearates.
Thermal Analysis for Phase Behavior and Decomposition Pathways
Thermal analysis techniques are essential for characterizing the phase transitions, thermal stability, and composition of this compound. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide quantitative data on how the material behaves upon heating.
Differential Scanning Calorimetry (DSC) for Polymorphic Transitions and Melting Enthalpies
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and solid-solid phase transitions. Metal stearates are known to exhibit complex thermal behavior, including the existence of multiple polymorphic forms and mesophases. wikipedia.org
A typical DSC thermogram for a metal stearate like this compound would be expected to show several thermal events. Based on data for analogous compounds like calcium stearate, an initial endothermic peak around 100-120°C would correspond to the loss of hydration water. baerlocher.comnetzsch.com Following dehydration, further heating leads to softening and melting. This compound has a reported melting point in the range of 130–140 °C. wikipedia.org DSC can precisely measure the onset temperature and the peak of this melting endotherm, as well as the enthalpy of fusion (ΔHfus), which is the energy required to melt the substance. The presence of multiple peaks or shoulders in the melting region can indicate the existence of different crystalline forms (polymorphs) or impurities.
The table below summarizes expected DSC data for this compound, based on published values for related compounds.
| Thermal Event | Approximate Temperature Range (°C) | Enthalpy Change (ΔH) | Description |
| Dehydration | 100 - 120 | Endothermic | Loss of bound water of crystallization. |
| Softening/Pre-melting | 120 - 130 | Endothermic | Onset of molecular motion and structural changes. |
| Melting | 130 - 160 | Endothermic | Transition from solid to a viscous liquid state. |
| Crystallization (on cooling) | 120 - 100 | Exothermic | Reorganization into a crystalline solid from the melt. |
Thermogravimetric Analysis (TGA) for Thermal Stability and Organic Content Quantification
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is an indispensable tool for determining the thermal stability, decomposition temperatures, and composition of materials like this compound. labwrench.com
A TGA curve for this compound would typically show a multi-step decomposition process. The first weight loss, occurring at approximately 100 °C, corresponds to the loss of any water of hydration, a phenomenon observed in calcium stearate which loses about 3% of its weight. baerlocher.com This step can be used to quantify the initial moisture or hydrate (B1144303) content.
Following dehydration, the compound remains stable until the onset of major thermal decomposition at higher temperatures. The long stearate hydrocarbon chains will decompose, typically in the range of 200-500°C. The final residue at high temperatures (e.g., > 600°C) in an inert atmosphere would be strontium carbonate (SrCO3) or, in an oxidative atmosphere, strontium oxide (SrO). By measuring the percentage of weight loss corresponding to the organic portion, TGA allows for the precise quantification of the stearate content in the salt, which can be compared to the theoretical value for the pure compound (C₃₆H₇₀O₄Sr). Studies on other strontium soaps have shown activation energies for decomposition in the range of 38-63 kJ/mol. asianpubs.org
| Temperature Range (°C) | Weight Loss (%) | Evolved Component(s) | Residual Component |
| 25 - 150 | ~3% (if hydrated) | Water (H₂O) | Anhydrous this compound |
| 200 - 500 | Variable | Hydrocarbon fragments, CO, CO₂ | Strontium Carbonate (SrCO₃) |
| > 500 | Variable | CO₂ (from carbonate) | Strontium Oxide (SrO) |
Surface-Sensitive Analytical Techniques
The surface properties of this compound are critical to its function as a lubricant, release agent, or stabilizer. Surface-sensitive techniques provide information about the elemental composition, chemical state, and topography of the outermost few nanometers of the material.
X-ray Photoelectron Spectroscopy (XPS) is a quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. An XPS analysis of this compound would provide detailed information about the strontium, oxygen, and carbon atoms. The high-resolution C 1s spectrum would be expected to show a main peak around 284.8 eV, corresponding to the aliphatic carbons (C-C, C-H) of the stearate chains, and a smaller peak at a higher binding energy (around 288-289 eV) characteristic of the carboxylate carbon (O-C=O). researchgate.netresearchgate.net The O 1s spectrum would show a peak corresponding to the oxygen atoms in the carboxylate group. The Sr 3d spectrum would confirm the presence and oxidation state of strontium.
Atomic Force Microscopy (AFM) is a type of scanning probe microscopy that provides ultra-high-resolution, three-dimensional images of a sample's surface. platypustech.com Unlike electron microscopy, AFM can be performed in air or liquid and can provide not only topographical information but also data on mechanical properties like friction, adhesion, and elasticity at the nanoscale. oxinst.commdpi.com For this compound, AFM could be used to image the surface of individual crystalline platelets, revealing details of their layered structure and surface roughness. It could also be used to study thin films of this compound deposited on a substrate, providing insight into how the molecules self-assemble and cover a surface, which is critical for its lubricating properties.
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is a powerful tool for analyzing the surface of this compound, which is critical for its performance in applications such as lubrication and polymer processing.
When analyzing this compound, XPS provides high-resolution spectra for the core levels of its constituent elements: strontium (Sr), carbon (C), and oxygen (O). The binding energies of the photoelectrons are characteristic of the element and its chemical environment.
Research Findings:
Analysis of strontium-containing compounds reveals specific binding energies for the different elements. For the strontium component, the Sr 3d spectrum is of particular interest. It exhibits well-resolved spin-orbit components, specifically Sr 3d5/2 and Sr 3d3/2. researchgate.netthermofisher.com In a this compound molecule, the strontium ion is bonded to the carboxylate groups of the stearate molecules.
The C 1s spectrum of this compound is complex, with multiple peaks corresponding to the different types of carbon atoms in the stearate chain. These include the carbons of the long hydrocarbon tail (C-C and C-H bonds) and the carbon of the carboxylate group (COO-). researchgate.net
The O 1s spectrum helps in identifying the oxygen atoms in the carboxylate group. The binding energy of these oxygen atoms provides further insight into the coordination between the strontium ion and the stearate ligand. researchgate.netresearchgate.net
Data on the binding energies for the core levels of elements in a strontium-containing compound are presented in the table below.
| Element | Core Level | Binding Energy (eV) | Assignment |
| Strontium | Sr 3d5/2 | 132.9 | Sr-O |
| Strontium | Sr 3d3/2 | 134.6 | Sr-O |
| Carbon | C 1s | ~284.8 | C-C |
| Carbon | C 1s | ~285.5 | C-H |
| Carbon | C 1s | ~289.2 | COO- |
| Oxygen | O 1s | ~531.0 | C-O |
| Oxygen | O 1s | ~532.8 | C=O |
Note: The binding energies are approximate and can vary slightly depending on the specific sample and instrument calibration. The data is based on curve-fitting of XPS spectra for a strontium-containing compound. researchgate.net
Quartz Crystal Microgravimetry (QCM) for Real-Time Film Formation and Adsorption Kinetics
Quartz Crystal Microgravimetry (QCM) is a highly sensitive mass-sensing technique that can monitor the formation of thin films and adsorption processes at a solid-liquid or solid-gas interface in real-time. This technique is invaluable for studying the deposition and kinetics of this compound films, which is relevant to its application in producing coatings and as a lubricant.
The principle of QCM is based on the piezoelectric effect. A quartz crystal resonator oscillates at a specific frequency, which changes upon the adsorption of mass onto its surface. The change in frequency is directly proportional to the added mass, as described by the Sauerbrey equation for rigid films. For viscoelastic films, such as those that may be formed by this compound, dissipation monitoring (QCM-D) provides additional information about the film's structural properties. kaust.edu.sa
Research Findings:
While specific studies on the QCM analysis of this compound are not widely available, research on analogous metal stearates, such as barium stearate and calcium stearate, provides a strong model for understanding its behavior. scispace.com The formation of Langmuir-Blodgett films of these stearates has been successfully monitored using QCM. researchgate.net
The adsorption kinetics of stearic acid onto surfaces to form metal stearate films can be followed in real-time. msu.edu The process typically involves the self-assembly of stearate molecules on a substrate. The QCM data can be used to determine the rate of adsorption, the total mass of the adsorbed film, and to infer the packing density of the this compound molecules.
A hypothetical dataset illustrating the real-time monitoring of this compound film formation using QCM is presented below.
| Time (s) | Frequency Change (Δf, Hz) | Mass Change (Δm, ng/cm²) |
| 0 | 0 | 0 |
| 60 | -10 | 177 |
| 120 | -25 | 442.5 |
| 180 | -45 | 796.5 |
| 240 | -60 | 1062 |
| 300 | -70 | 1239 |
| 360 | -75 | 1327.5 |
| 420 | -78 | 1380.6 |
| 480 | -80 | 1416 |
| 540 | -80.5 | 1424.85 |
| 600 | -81 | 1433.7 |
Note: This is a hypothetical representation of QCM data for this compound film formation, based on typical adsorption profiles. The mass change is calculated using the Sauerbrey equation, assuming a rigid film.
Elemental and Trace Analysis for Stoichiometry and Impurity Profiling
The precise stoichiometry and the presence of trace impurities in this compound are critical for its quality and performance in various applications. Elemental analysis techniques are employed to quantify the major elemental constituents and to detect and measure any trace metal contaminants.
Inductively Coupled Plasma (ICP) Techniques
Inductively Coupled Plasma (ICP) techniques, including ICP-Optical Emission Spectrometry (ICP-OES) and ICP-Mass Spectrometry (ICP-MS), are powerful methods for elemental analysis. nih.gov These techniques are capable of detecting and quantifying elements at very low concentrations, making them ideal for determining the stoichiometry and impurity profile of this compound. utah.edu
For stoichiometric analysis, a sample of this compound is digested, typically using a microwave-assisted acid digestion procedure, to bring the elements into solution. researchgate.net The solution is then introduced into the ICP, where the high-temperature plasma excites (ICP-OES) or ionizes (ICP-MS) the atoms. The emitted light or the mass-to-charge ratio of the ions is then measured to determine the concentration of strontium and other major elements.
For trace impurity profiling, ICP-MS is often preferred due to its lower detection limits. nih.gov This is crucial for identifying and quantifying potentially detrimental metal impurities that may have been introduced during the manufacturing process. Common impurities of concern in metal stearates include other metals from catalysts or reaction vessels.
Research Findings:
Studies on related metal stearates, such as magnesium stearate, have established validated ICP-OES and ICP-MS methods for the determination of elemental impurities. researchgate.net These methods can be adapted for the analysis of this compound. The choice between ICP-OES and ICP-MS often depends on the required detection limits and the specific elements of interest. spectroscopyonline.com
A representative table of potential elemental impurities in this compound and their typical detection limits using ICP-MS is provided below.
| Element | Symbol | Potential Source | Typical ICP-MS Detection Limit (µg/kg) |
| Lead | Pb | Raw materials, process contamination | < 1 |
| Cadmium | Cd | Raw materials, process contamination | < 0.5 |
| Mercury | Hg | Environmental contamination | < 0.5 |
| Arsenic | As | Raw materials | < 1 |
| Nickel | Ni | Catalysts, process equipment | < 2 |
| Chromium | Cr | Process equipment | < 2 |
| Copper | Cu | Process equipment | < 2 |
| Iron | Fe | Raw materials, process equipment | < 5 |
| Barium | Ba | Cross-contamination from other metal stearate production | < 1 |
| Calcium | Ca | Raw materials | < 5 |
Note: Detection limits are instrument and matrix dependent and are provided here as typical values.
Fundamental Interfacial Chemistry and Adsorption Phenomena of Strontium Stearate
Mechanisms of Fatty Acid Adsorption on Strontium-Containing Surfaces
The adsorption of fatty acids like stearic acid onto surfaces containing strontium is a multifaceted process. It involves the dissociation of the fatty acid to form stearate (B1226849) ions, which then interact with strontium ions present at the surface or in solution. researchgate.net
In aqueous environments, stearic acid molecules can self-assemble into micelles once a certain concentration is reached. nih.gov These are spherical aggregates where the hydrophobic tails are shielded from the water in the core, and the hydrophilic carboxylate heads are exposed on the surface. nih.gov It is suggested that for related compounds like calcium stearate, the adsorption and subsequent rearrangement of these fatty acid micelles is a likely controlling mechanism for surface coating, rather than direct chemical adsorption on the surface. researchgate.net The stearate molecules, with their long carbon chains, possess an amphiphilic nature, enabling them to act as active interface agents. nih.gov
The long hydrocarbon chains of stearate molecules drive their association through hydrophobic interactions, leading to the formation of stable coatings on surfaces. researchgate.net Fatty acids are known to physically interact with adsorbent surfaces during hydrophobic modification. researchgate.net This process can be viewed as a tribo-chemical reaction, where stearate molecules are adsorbed onto a surface, forming a molecular film that possesses low shear strength and load-bearing capacity. nih.gov The formation of these surface coatings is a dynamic process. For instance, a simple high-shear mechanical dry powder coating method has been shown to be highly effective in creating ultra-thin coatings of magnesium stearate on micronized powders, significantly improving their aerosolization efficiency. nih.gov These coatings can render surfaces hydrophobic, a property utilized in applications like water repellency and anti-corrosion. researchgate.netmdpi.com
Influence of Environmental Variables on Strontium-Stearate Interfacial Interactions
The interaction between strontium stearate and surfaces is highly sensitive to the chemical environment, particularly pH and the presence of other ions in the solution.
The pH of the surrounding solution is a critical factor influencing the adsorption of strontium ions and, consequently, the formation of this compound layers. Studies on various adsorbents show that the uptake of strontium ions generally increases with increasing pH. For example, on modified zeolite, the adsorption of strontium increased significantly from 64.5% to 97.2% as the pH rose to 6. nih.gov This trend is attributed to the competition between strontium and hydrogen ions for adsorption sites; at lower pH, an excess of H+ ions competes with Sr2+ ions, reducing adsorption. nih.govscirp.org Conversely, at higher pH values, the surface of many materials becomes more negatively charged, promoting the electrostatic attraction of positively charged strontium ions. researchgate.net Research on PAN/zeolite composites found the highest adsorption for strontium between pH 5 and 6. scirp.org Similarly, studies on bentonite (B74815) clays (B1170129) showed that adsorption capacity increased with pH, with the amount of adsorbed Sr²⁺ being 2-3 times higher at a pH of approximately 11 compared to the pH range of 4.0-8.5. researchgate.net
Table 1: Effect of pH on Strontium Adsorption
| Adsorbent Material | pH Range Studied | Observation | Reference |
|---|---|---|---|
| Modified Zeolite | Acidic to pH 6 | Adsorption increased from 64.5% to 97.2% at pH 6. | nih.gov |
| PAN/Zeolite Composite | 2.0 - 8.0 | Highest adsorption observed between pH 5 and 6. | scirp.org |
| Bentonite | 4.0 - 11 | Adsorption was 2-3 times greater at pH ≈11 than at pH 4.0-8.5. | researchgate.net |
| Iron(III) Oxide | Varies | Sr adsorption increases with pH. | mdpi.com |
The ionic strength of the solution significantly affects the adsorption equilibrium. Generally, an increase in ionic strength leads to a decrease in the adsorption of strontium ions. mdpi.comnd.edu This is because the ions in the solution can create a "screening effect," forming a shield around the adsorbent surface that reduces the electrostatic attraction for the target ions. youtube.comyoutube.com Studies on Pseudomonas putida showed that the extent of strontium adsorption decreased as ionic strength increased from 0.01 to 0.1 M. nd.edu
The presence of competing cations also plays a crucial role. Cations with similar properties to strontium, such as calcium (Ca²⁺), are strong competitors for adsorption sites due to their similar ionic radius and valence. researchgate.net The negative influence of calcium ions on strontium adsorption has been observed on materials like antimony silicate, where the distribution coefficient (Kd) value for strontium dropped significantly in the presence of 0.1 M Ca²⁺. researchgate.net In contrast, some modified adsorbents have shown high selectivity for strontium even in the presence of other ions like Co(II), Fe(III), Ni(II), and Cs(I). nih.govrsc.org
Table 2: Influence of Competing Ions on Strontium Adsorption
| Adsorbent Material | Competing Cation | Observation | Reference |
|---|---|---|---|
| Clay Minerals | Ca²⁺ | Ca²⁺ is the strongest competitor for Sr²⁺ sorption. | researchgate.net |
| Antimony Silicate | Ca²⁺ (0.1 M) | Significantly decreased the adsorption of strontium. | researchgate.net |
| Modified Zeolite | Co(II), Fe(III), Ni(II), Cs(I), Na(I) | Strontium showed higher adsorption and selectivity. | nih.gov |
| Sulfonated Porous Carbon | Excess competing ions | Selectively adsorbed Sr²⁺ even in the presence of excess competing ions. | rsc.org |
Wettability and Surface Energy Characterization
Coatings of stearates, including this compound, are known to impart hydrophobic properties to surfaces. The long, nonpolar hydrocarbon tails of the stearate molecules orient away from the substrate, creating a low-energy surface that repels water. This change in surface character is quantifiable through contact angle measurements. Surfaces treated with stearic acid exhibit hydrophobic properties. researchgate.net For example, modifying nano-CaCO₃ with stearic acid can increase the water contact angle to as high as 135.95°, indicating a significant increase in hydrophobicity. nih.gov This modification fundamentally works by coating the surface particles with hydrophobic substances that form a water-repellent barrier. mdpi.com The result is a low surface energy material. researchgate.net The formation of a hydrophobic stearate coating on an aluminum alloy, for instance, resulted in a water roll-off angle of 7°, which is indicative of a self-cleaning surface. mdpi.com
Crystallization Science and Morphology Control in Strontium Organic Systems
Investigation of Nucleation and Crystal Growth Mechanisms
Crystallization is a phase transition process that begins with nucleation, the formation of a stable crystalline nucleus from a supersaturated solution, followed by crystal growth. researchgate.net The entire process is governed by thermodynamics and kinetics, where the system moves from a high-energy solvated state to a lower-energy, more stable state within the crystal lattice. researchgate.net The rate of nucleation is exponentially dependent on the saturation ratio, while the growth rate often increases more linearly at lower supersaturations. dtu.dk Consequently, at high levels of supersaturation, nucleation processes tend to dominate over crystal growth. dtu.dk
In systems involving strontium stearate (B1226849), the interactions between the alkaline earth ions (Sr²⁺) and the carboxylate group of the stearic acid ligand are fundamental to these mechanisms. Investigations have shown that strontium ions can form distinct types of complexes with the stearate ligand. These include both calcium-type covalent complexes and more ionic barium-type complexes. researchgate.net This flexibility in coordination influences the initial stages of nucleation. For instance, studies involving the crystallization of strontium carbonate within thermally evaporated stearic acid films show that nucleation and growth occur within specific hydrophilic regions of the strontium stearate film matrix. rsc.org The stearate film, formed in-situ, acts as a template, guiding the initial formation of the inorganic crystals.
Modulation of Crystal Habit and Anisotropic Growth
The external shape of a crystal, known as its crystal habit, is a macroscopic expression of its internal atomic arrangement and can be significantly influenced by the conditions of its growth. nih.gov Anisotropic growth, where different crystal faces grow at different rates, leads to non-spherical shapes like needles or plates. Controlling this anisotropy is a key goal in materials science as it can dictate the physical and chemical properties of the final material. nih.gov
Organic additives are widely used to modify the crystal habit of inorganic materials. researchgate.netresearchgate.nethud.ac.uk In the case of strontium carbonate (strontianite), stearic acid films serve as a powerful organic template. When strontium ions are entrapped within these films and exposed to carbon dioxide, the resulting strontium carbonate crystals form highly organized assemblies instead of the typical dendritic structures seen without additives. rsc.orgsapub.org The stearic acid film, which partially converts to this compound, directs the crystallization. The resulting strontianite crystals are found to be coated with a monolayer of stearic acid, which fundamentally alters their surface properties and subsequent interactions. rsc.org This demonstrates that the stearate acts as a crystal habit modifier, preventing random aggregation and promoting organized structures.
The use of this compound films enables the creation of complex, multi-level architectures known as superstructures. Research has demonstrated the formation of superstructures composed of strontianite needles through the reaction of CO₂ with Sr²⁺ ions within a stearic acid film template. rsc.org The mechanism behind this directed assembly is believed to be driven by the hydrophobic nature of the individual strontianite crystallites. rsc.org As each small crystal becomes coated with a stearic acid monolayer, its surface becomes hydrophobic, leading to an organized aggregation or "hydrophobic association" that minimizes contact with the aqueous environment, resulting in the observed superstructures. rsc.org
Polymorphism and Crystal Engineering of Strontium Fatty Acid Salts
Polymorphism is the ability of a solid material to exist in more than one crystal structure. nih.govrsc.org This phenomenon is common in fatty acids and their derivatives. While specific polymorphs of this compound are not extensively detailed in the literature, the underlying chemistry suggests such possibilities. The ability of strontium to form different types of coordination complexes with the stearate ligand is a key factor that could lead to different packing arrangements in the solid state, and thus, polymorphism. researchgate.net
Crystal engineering focuses on designing solid-state structures with desired properties based on an understanding of intermolecular interactions. nih.gov this compound is a metal-organic compound, or metallic soap, formed from the reaction of stearic acid and a strontium salt. wikipedia.org The engineering of crystals in this system involves leveraging the self-assembly properties of the long-chain fatty acid component and the specific coordination chemistry of the strontium ion. By controlling the reaction conditions, it is possible to create hybrid organic-inorganic materials with layered or other structured motifs, as seen in the templating of strontianite. rsc.org
Mechanistic Understanding of Hierarchical Crystal Assembly
Hierarchical assembly refers to the process by which simple building blocks organize into progressively more complex structures over multiple length scales. The formation of strontianite superstructures within a this compound matrix provides a clear example of this phenomenon. rsc.org
The proposed mechanism involves a multi-step process:
Initial Formation: A film of stearic acid is partially converted to this compound, creating a matrix with both hydrophilic (carboxylate heads) and hydrophobic (hydrocarbon tails) regions.
Nucleation and Growth: Strontianite (SrCO₃) crystals nucleate and grow within the hydrophilic domains of this organized lipid matrix. rsc.org
Surface Coating and Hydrophobic Association: As the SrCO₃ crystals grow, the lipid matrix expands to accommodate them, resulting in the crystals being coated with a stearic acid monolayer. This renders the crystal surfaces hydrophobic. rsc.org
Superstructure Formation: The hydrophobic crystallites then self-assemble into larger, ordered superstructures to minimize their surface energy, driven by hydrophobic interactions. rsc.org
This process is considered a significant finding for understanding how hierarchical structures are assembled in biomineralization. rsc.org
Data Tables
Table 1: Influence of Stearate Matrix on Strontium Carbonate Morphology
| Parameter | Condition | Observation | Inferred Mechanism | Citation |
|---|---|---|---|---|
| Crystallization Template | Thermally evaporated stearic acid film containing Sr²⁺ ions | Formation of highly organized assemblies of SrCO₃ crystals | Templating effect of the this compound film | rsc.org |
| Resulting Morphology | Reaction with CO₂ within the film | Superstructures of strontianite needles | Directed assembly via hydrophobic association | rsc.org |
| Crystal Surface | Post-reaction analysis | Strontianite aggregates are covered with a stearic acid monolayer | Expansion of the lipid matrix to coat the growing crystals | rsc.org |
Table 2: Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | C₃₆H₇₀O₄Sr |
| Stearic Acid | C₁₈H₃₆O₂ |
| Strontium Carbonate (Strontianite) | SrCO₃ |
| Strontium Chloride | SrCl₂ |
| Carbon Dioxide | CO₂ |
| Calcium Carbonate | CaCO₃ |
| p-Aminobenzoic Acid | C₇H₇NO₂ |
Rheological Behavior and Tribological Performance of Strontium Stearate Formulations
Viscoelastic Properties of Strontium Stearate (B1226849) Dispersions and Gels
The viscoelastic nature of strontium stearate is evident in its dispersions and gels, where it demonstrates properties of both viscous liquids and elastic solids. The dynamic mechanical properties, such as the storage modulus (G') representing the elastic component and the loss modulus (G'') representing the viscous component, are highly dependent on temperature and the phase of the material. researchgate.net
This compound undergoes a series of phase transitions upon heating, moving from a crystalline state to various liquid crystalline phases, including rhombohedral (R), body-centered cubic (Q), and hexagonal (H) phases. researchgate.net These transitions significantly influence its viscoelastic profile. For instance, in the body-centered cubic (Q) phase, this compound exhibits a notable thermal hysteresis, where the values of G' and G'' are lower during cooling from the hexagonal (H) phase than they are during heating from the rhombohedral (R) phase. researchgate.net In this cubic phase, the loss modulus (G'') can exceed the storage modulus (G'), indicating more liquid-like behavior. researchgate.net
Research on the dynamic mechanical properties of this compound has provided specific data on its moduli at different temperatures, illustrating the material's response to thermal changes.
Table 1: Dynamic Viscoelastic Properties of this compound at Various Temperatures This table is generated based on qualitative descriptions from research findings. researchgate.netresearchgate.net Absolute values can vary based on specific experimental conditions such as frequency and concentration.
| Temperature Range | Phase | Storage Modulus (G') | Loss Modulus (G'') | Dominant Behavior |
| Lower Temperatures | Crystal (Cr) | High | Low | Elastic |
| Intermediate Temps | Rhombohedral (R) | Decreasing | Increasing | Viscoelastic |
| Higher Temps (Heating) | Cubic (Q) | Lower than R phase | Higher than G' | Viscous |
| Higher Temps (Cooling) | Cubic (Q) | Lower than heating | Lower than heating | Viscoelastic |
| Highest Temps | Hexagonal (H) | Low | High | Viscous |
Friction Reduction Mechanisms in Material Interfaces
This compound is widely recognized as a solid lubricant, effectively reducing the coefficient of friction between surfaces. google.com Its primary mechanism involves the formation of a thin, lubricating film at the interface of contacting materials. This film serves to minimize direct contact between surfaces, thereby lowering frictional forces and cohesive interactions. researchgate.net
In the realm of polymer processing, this compound functions as a crucial boundary lubricant. It is often incorporated into polymer matrices, such as Polyvinyl Chloride (PVC) and polycarbonate resins, to act as a stabilizer and lubricant. dss.go.thdss.go.thepo.org
Boundary lubrication occurs when a thin layer of lubricant is adsorbed onto the surfaces, preventing direct surface-to-surface contact, especially under high load and low-speed conditions. The long alkyl chains of the stearate molecule orient themselves to form a low-shear strength film at the interface between the polymer melt and the processing equipment (e.g., extruder barrel or mold surface). This layer reduces the friction that would otherwise impede the flow of the polymer, preventing degradation and improving the surface finish of the final product. The effectiveness of stearates, including this compound, in this role is a foundational aspect of modern polymer processing. google.com
The lubricating action of this compound is closely linked to phenomena occurring at the material interface, specifically involving interfacial shear and particle delamination. The layered structure of metallic stearates is susceptible to shear forces. googleapis.comgoogleapis.com When subjected to shear stress, as is common in polymer extrusion or injection molding, the layers of this compound can slide past one another with relative ease. This low interfacial shear strength is fundamental to its lubricating properties.
Furthermore, this compound particles can undergo delamination under shear. googleapis.comgoogleapis.com This process involves the peeling away of individual layers or packets of layers from the particle. These delaminated sheets disperse within the polymer matrix or at the interface, creating a greater surface area for lubrication and ensuring a more uniform and robust lubricating film. This shear-induced delamination is a key mechanism that allows this compound to provide consistent lubrication under dynamic processing conditions.
Strontium Stearate in Polymer and Composite Science Research
Interfacial Adhesion and Dispersion Characteristics in Polymer Matrices
The dispersion of fillers within a polymer matrix and the interfacial adhesion between the filler and the polymer are critical factors influencing the final properties of composite materials. researchgate.netmdpi.com Surface modification of fillers with agents like fatty acids, including stearates, is a common strategy to improve dispersion and enhance interfacial adhesion in hydrophobic polymer matrices. acs.orgnih.govscispace.com This treatment can facilitate better interaction between the filler particles and the polymer, preventing agglomeration and leading to a more homogeneous distribution. acs.orgnih.gov
Rheological Modification of Polymeric Systems
The rheological properties of polymeric systems, which describe their flow and deformation behavior, are crucial for processing and final product performance. Additives, including lubricants and stabilizers like metal stearates, are commonly incorporated into polymers to modify their rheology. labinsights.nlnpl.co.uk
Strontium stearate (B1226849), as a metallic soap, exhibits lubricity and can influence the flow characteristics of polymers, particularly polyolefins. wikipedia.org Lubricants are generally classified as external or internal. labinsights.nl External lubricants, which have poor compatibility with the polymer, form a thin layer at the interface between the polymer and metal processing equipment, facilitating smooth processing. labinsights.nl Metal salts of stearic acid are commonly used external lubricants. labinsights.nl Internal lubricants, with better compatibility, reduce friction between polymer molecules, aiding flow and reducing heat generation during processing. labinsights.nl
Studies on other metal stearates, such as zinc stearate, have shown they can act as lubricants, potentially due to the presence of the stearic acid radical functional group. mdpi.com While specific detailed research on the rheological modification induced solely by strontium stearate in various polymer systems is less extensively documented in the provided results, its classification as a metal stearate and its reported use as a lubricant in polyolefins suggest a role in modifying melt flow behavior during processing. wikipedia.org
Function as a Filler in Advanced Polymer Composites
Fillers are incorporated into polymer matrices to modify physical and mechanical properties, improve processing, enhance durability, impart functional behavior, or reduce cost. npl.co.uk this compound, or fillers surface-modified with stearates, can function within composite systems, influencing various properties.
Impact on Mechanical Properties (e.g., tensile strength, elongation, abrasion resistance)
The inclusion of fillers in polymer composites can significantly impact mechanical properties such as tensile strength, elongation, and hardness. mdpi.com The extent of this impact is often dependent on factors like filler content, particle size, morphology, and the quality of interfacial adhesion between the filler and the polymer matrix. mdpi.com
While direct studies focusing on this compound as the primary filler and its impact on mechanical properties like tensile strength and elongation are not prominently featured in the search results, research on other stearate-modified fillers or strontium-containing fillers provides relevant insights. For instance, composites incorporating strontium ferrite (B1171679) (SrFe₁₂O₁₉) filler showed improved mechanical properties, including increased hardness, with higher filler content in a recycled polypropylene (B1209903) matrix. mdpi.com
Surface modification of fillers with stearates is known to influence mechanical performance. While one study on barium strontium titanate (BST)-polymer composites indicated that surface modification with carboxylic acids did not have a large effect on mechanical properties, other research highlights that improved interfacial adhesion through surface treatment can enhance the strength of composites, although it may affect elongation-at-break. mdpi.comresearchgate.net The formation of stearate on filler surfaces can modify interaction energies, potentially improving dispersion and altering the mechanical properties of the interphase region. scispace.com
Interactive Table 1: Influence of Strontium Ferrite Filler on Hardness of Recycled Polypropylene Composites mdpi.com
| Material | Filler Content (wt. %) | HIT Hardness | HV Hardness |
| Pure PP (M0) | 0 | - | - |
| PP/SrFe₁₂O₁₉ powder (M2) | 30 | ~16% increase | ~15% increase |
| PP/SrFe₁₂O₁₉ filler concentrate (M4) | 30 | ~11% increase | ~9% increase |
Note: Data is approximate based on reported percentage increases relative to pure PP.
Influence on Thermal Stability and Processing Behavior of Polymers
This compound is recognized for its role as a heat stabilizer, particularly in PVC. ontosight.ailabinsights.nl During the thermal processing of PVC, it can help neutralize hydrogen chloride, a catalyst for degradation, thereby improving thermal stability and enabling better processing and molding. labinsights.nl Metal salts and soaps, including those of strontium, are listed as main stabilizers for PVC. labinsights.nl
The thermal stability of polymer composites can be influenced by the presence of fillers and additives. While some fillers might decrease thermal stability, others, or surface modifications, can lead to improvements. semanticscholar.orgjresm.org For example, stearate-modified magnesium-aluminium layered double hydroxide (B78521) (St-Mg-Al LDH) in polybutylene succinate (B1194679) (PBS) composites led to a reduction in thermal stability, which was correlated with the catalytic action of Mg and Al ions. semanticscholar.org Conversely, the incorporation of strontium hydrogen phosphate (B84403) nanosheets improved the thermal stability of polypropylene composites, causing a slight shift towards higher degradation temperatures. jresm.org
Synergistic Effects with Co-Stabilizers and Other Additives in Polymer Systems
Additives in polymer systems often interact, and these interactions can lead to synergistic effects, where the combined performance of additives is greater than the sum of their individual effects. google.com this compound, particularly in its role as a stabilizer and lubricant, can be used in conjunction with other additives, potentially exhibiting synergistic benefits.
In PVC stabilization, metal soaps like metallic stearates are often added to enhance the effect of lead stabilizers. google.com Preferred metallic stearates in such systems can include this compound, alongside others like lead, calcium, and barium stearates. google.com Research on a novel mannitol (B672) stearate ester-based aluminum alkoxide (MSE-Al) as a tri-functional additive for PVC showed a strong synergistic effect on thermal stability when combined with zinc stearate. mdpi.com This suggests that combinations of different metal stearates or stearate-based compounds can offer enhanced stabilization performance in polymer systems. mdpi.com
The use of this compound in combination with other stabilizers, lubricants, fillers, and processing aids is a common practice in polymer formulation to achieve desired performance characteristics and processing efficiency. labinsights.nlnpl.co.ukgoogle.com The specific synergistic effects depend on the polymer matrix, the other additives used, and their respective concentrations.
Advanced Material Synthesis and Functionalization Utilizing Strontium Stearate Precursors
Fabrication of Strontium-Containing Inorganic Nanomaterials
The incorporation of strontium into inorganic nanomaterials is of significant interest, particularly in the biomedical field, due to the beneficial effects of strontium on bone formation and regeneration. While various synthesis methods exist for these materials, the use of strontium stearate (B1226849) as a precursor offers potential advantages in controlling morphology and surface properties.
Synthesis of Strontium Hydroxyapatite (B223615) Nanorods and Surface Functionalization
Strontium hydroxyapatite (Sr-HAp) nanorods are of particular interest for applications in bone tissue engineering due to their structural similarity to the mineral phase of bone and the osteoinductive properties of strontium. The synthesis of these nanostructures is most commonly achieved through wet-chemical methods such as co-precipitation and hydrothermal techniques. mdpi.comrsc.orgresearchgate.netresearching.cn In a typical co-precipitation synthesis, aqueous solutions of calcium nitrate (B79036) and strontium nitrate are combined with a phosphate (B84403) source, such as diammonium hydrogen phosphate, under controlled pH and temperature to precipitate Sr-HAp. mdpi.comresearchgate.netresearchgate.net Hydrothermal methods, on the other hand, involve the crystallization of a precursor solution under high temperature and pressure, which can promote the formation of well-defined nanorod morphologies. mdpi.comresearchgate.netresearching.cn
While the direct use of strontium stearate as the primary strontium precursor in these methods is not extensively documented in peer-reviewed literature, its application can be envisaged. The thermal decomposition of this compound could provide a source of strontium oxide for solid-state reactions or serve as a component in a precursor mix for melt-quenching processes. nih.gov
Surface functionalization of strontium-containing nanorods is crucial for enhancing their biocompatibility and interaction with biological systems. nih.govnih.gov Functionalization can be achieved through the adsorption of polymers, such as chitosan (B1678972) and gelatin, or by the attachment of specific biomolecules. nih.gov These surface modifications can improve the stability of the nanorods in physiological environments and can be tailored to elicit specific cellular responses. nih.gov
Table 1: Comparison of Synthesis Methods for Strontium-Doped Hydroxyapatite
| Synthesis Method | Precursors | Typical Morphology | Key Advantages |
| Co-precipitation | Calcium nitrate, Strontium nitrate, Diammonium hydrogen phosphate | Nanoparticles, Nanorods | Simple, Scalable, Room temperature processing |
| Hydrothermal | Calcium nitrate, Strontium nitrate, Diammonium hydrogen phosphate | Nanorods, Nanowires | High crystallinity, Control over morphology |
| Sol-Gel | Calcium and Strontium alkoxides, Phosphate precursors | Nanoparticles | High purity, Homogeneity |
Preparation of Strontium-Doped Bioactive Glass Nanoparticles
Strontium-doped bioactive glass nanoparticles (Sr-BGNs) are another class of materials with significant potential in bone regeneration. The incorporation of strontium into the glass network can enhance its bioactivity and stimulate bone cell proliferation. nih.govdntb.gov.uamdpi.comnih.govnih.govresearchgate.netresearchgate.net The most prevalent method for synthesizing Sr-BGNs is the sol-gel process. researchgate.netresearchgate.netmdpi.commdpi.com This technique involves the hydrolysis and condensation of precursors, typically tetraethyl orthosilicate (B98303) (TEOS) as the silica (B1680970) source, calcium nitrate, and a strontium salt like strontium nitrate, in a solution. mdpi.commdpi.com The resulting gel is then dried and calcined to obtain the final glass nanoparticles. mdpi.com
The use of metal carboxylates, such as this compound, as precursors in sol-gel synthesis is a potential alternative route. The long organic chain of the stearate could act as a template or a chelating agent, influencing the size and porosity of the resulting nanoparticles. However, specific research detailing the use of this compound in the sol-gel synthesis of Sr-BGNs is limited. Another method for producing Sr-BGNs is a modified Stöber process, which also typically employs strontium nitrate as the strontium source. mdpi.comnih.gov
Table 2: Common Precursors in the Sol-Gel Synthesis of Strontium-Doped Bioactive Glass
| Precursor Type | Example Compound | Role in Synthesis |
| Silica Source | Tetraethyl orthosilicate (TEOS) | Forms the glass network |
| Calcium Source | Calcium nitrate | Provides calcium ions for bioactivity |
| Strontium Source | Strontium nitrate | Introduces strontium for enhanced bioactivity |
| Phosphorus Source | Triethyl phosphate | Provides phosphate ions for apatite formation |
Role in the Synthesis of Ceramic and Oxide Materials (e.g., Strontium Titanate)
Strontium titanate (SrTiO₃) is a perovskite-type oxide with a wide range of applications in electronics, including capacitors, varistors, and as a substrate for thin-film growth. novapublishers.comacademicjournals.org The synthesis of strontium titanate powders can be achieved through various methods, including solid-state reaction, sol-gel, hydrothermal, and citrate (B86180) precursor methods. rsc.orgresearchgate.netresearchgate.netmdpi.com
The solid-state reaction method typically involves the high-temperature calcination of a mixture of strontium carbonate and titanium dioxide. The thermal decomposition of this compound to strontium oxide could potentially be utilized in this context, providing a reactive strontium source. iieta.orgresearchgate.net In sol-gel and other chemical routes, strontium nitrate or strontium acetate (B1210297) are more commonly used as precursors. researchgate.net The thermal decomposition of precursor gels is a critical step in these processes to form the crystalline strontium titanate phase. iieta.org While not a conventional precursor, the decomposition of this compound could be integrated into these synthesis schemes, potentially influencing the microstructure of the final ceramic product. nih.gov The organic component could also act as a fuel in combustion synthesis methods. academicjournals.orgresearchgate.net
Surface Modification of Inorganic Fillers using Stearates
The surface modification of inorganic fillers with stearates, including this compound and more commonly stearic acid, is a well-established technique to improve their compatibility with polymer matrices. researchgate.netmdpi.comresearchgate.netceramics-silikaty.czarcticminerals.comresearchgate.netresearchgate.net Inorganic fillers, such as calcium carbonate, silica, and bentonite (B74815), are often hydrophilic, which leads to poor dispersion and adhesion in hydrophobic polymers like polyethylene (B3416737) and polypropylene (B1209903). mdpi.comresearchgate.net
The treatment of these fillers with stearic acid or a stearate salt results in the formation of a thin, hydrophobic layer on the filler surface. mdpi.comceramics-silikaty.cz This coating is believed to form through the chemical reaction between the carboxylic acid group of the stearic acid and the surface hydroxyl groups of the filler, or through the adsorption of the stearate salt. researchgate.netceramics-silikaty.cz This surface modification reduces the surface energy of the filler particles, preventing their agglomeration and promoting a more uniform dispersion within the polymer matrix. mdpi.comresearchgate.net
The improved dispersion of the filler leads to enhanced mechanical properties of the resulting polymer composite, such as increased tensile strength and impact resistance. mdpi.comarcticminerals.com The stearate coating acts as a lubricating layer, facilitating the processing of the composite material. arcticminerals.com
Table 3: Effects of Stearate Surface Modification on Inorganic Fillers in Polymer Composites
| Property | Effect of Stearate Coating | Reference |
| Dispersion in Polymer Matrix | Improved | mdpi.comresearchgate.net |
| Interfacial Adhesion | Can be tailored | researchgate.net |
| Water Absorption | Reduced | mdpi.com |
| Mechanical Properties (e.g., tensile strength) | Improved | mdpi.com |
| Processing Characteristics | Improved | arcticminerals.com |
Theoretical and Computational Modeling of Strontium Stearate Systems
Molecular Dynamics Simulations for Interfacial Interactions and Self-Assembly
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions. In the context of strontium stearate (B1226849), MD simulations can elucidate its role in interfacial phenomena and its tendency to form self-assembled structures, such as micelles or bilayers, which is characteristic of metallic soaps.
While specific MD simulation studies exclusively focused on strontium stearate are not widely available in public literature, the behavior of similar long-chain carboxylates (stearates) and surfactants has been extensively modeled. These studies provide a strong basis for understanding the expected behavior of this compound. For instance, simulations of stearic acid and other metal stearates reveal the ordering and dynamics of the alkyl chains, which are critical for their lubricating and hydrophobic properties. researchgate.nettsijournals.com
Simulations of surfactant systems demonstrate the spontaneous self-assembly into micelles and other aggregates in aqueous environments. core.ac.ukfrontiersin.orgnih.gov This process is driven by the amphiphilic nature of the stearate molecule, with the polar carboxylate head group interacting with water and the nonpolar hydrocarbon tail minimizing its contact with the aqueous phase. The presence of the divalent strontium ion would influence the packing and morphology of these aggregates due to its ability to bridge two stearate molecules. The interfacial behavior of stearates at liquid-vapor or liquid-solid interfaces, crucial for applications like lubrication and surface modification, can also be effectively modeled. researchgate.netescholarship.orgresearchgate.net MD simulations can provide data on molecular orientation, surface coverage, and the reduction of interfacial tension.
Table 1: Representative Data from Molecular Dynamics Simulations of Related Systems
| Simulated System | Key Findings | Reference |
| Stearic Acid/Palmitic Acid Bilayer | Highly ordered crystalline state at skin temperatures; addition of cholesterol reduces order. | researchgate.net |
| Surfactant Self-Assembly in Water | Observation of micelle formation, fusion, and breakdown, elucidating the dynamics of self-assembly. | core.ac.uk |
| Stearic Acid Adsorption on Calcite | Stearate remains on the calcite surface once contact is made, indicating a strong interaction. | tsijournals.com |
This table presents findings from related systems to infer the potential behavior of this compound in similar environments.
Density Functional Theory (DFT) Studies for Electronic Structure and Binding Energies
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can provide valuable information about its geometry, electronic properties, and the nature of the bonding between the strontium ion and the stearate ligands.
DFT studies on metal-ligand complexes, including those with carboxylate groups, are common. These studies can accurately predict bond lengths, bond angles, and vibrational frequencies, which can be compared with experimental data from techniques like FTIR and Raman spectroscopy. Furthermore, DFT can be used to calculate the binding energy between the strontium cation and the stearate anions. This information is crucial for understanding the stability of the compound and the strength of the ionic interactions. The analysis of the electronic density distribution can reveal the degree of charge transfer and the covalent character of the Sr-O bond.
While specific DFT studies on this compound are scarce, research on other metal carboxylates and strontium complexes provides a framework for the expected results. For example, DFT calculations have been used to determine the binding energies of various metal cations, including strontium, with different ligands. frontiersin.org These studies generally show that divalent cations like Sr²⁺ exhibit strong binding energies. frontiersin.org DFT has also been employed to study the electronic structure and bonding in strontium-containing compounds like strontium diazenide, revealing significant covalent character in the Sr-N bonds. nih.gov
Table 2: Representative DFT Calculation Results for Related Systems
| System | Calculated Property | Value | Computational Method | Reference |
| SrN₂ | Sr-N bond strength (ICOHP) | -1.233 | DFT (GGA-PBE) | nih.gov |
| Metal-Aluminosilicate | Binding Energy of Sr²⁺ | High (inferred) | DFT | frontiersin.org |
| Ferrate(VI) species | Oxidizing Power | Increases with protonation | DFT (B3LYP-D) | researchgate.net |
This table includes data from DFT studies on related strontium compounds and metal-ligand systems to provide context for the expected electronic properties of this compound.
Thermodynamic Modeling of Phase Equilibria and Solution Behavior
Thermodynamic modeling is essential for predicting the phase behavior of this compound in different environments, such as in solution or in mixtures with other substances. This includes predicting its solubility, melting point, and the conditions under which different phases are stable.
The CALPHAD (Calculation of Phase Diagrams) method is a powerful tool for thermodynamic modeling of multicomponent systems. While a specific thermodynamic database for systems containing this compound may not be publicly available, the principles of the CALPHAD method can be applied. Thermodynamic data for strontium and its various compounds, as well as for stearic acid, can be used as a basis for modeling. For instance, thermodynamic modeling has been successfully applied to understand the integration of strontium into hydroxyapatite (B223615) and the phase equilibria in strontium-containing alloys and oxide systems. researchgate.netresearchgate.netmisis.ru
The solubility of this compound in various solvents is a key thermodynamic property. It is known to be insoluble in water and alcohol but forms gels in aliphatic and aromatic hydrocarbons. wikipedia.org Thermodynamic models can help to quantify this behavior and predict how solubility changes with temperature and the presence of other solutes. The study of chemical equilibria in aqueous ammonium-carboxylate systems has shown that the properties in the surface region of water differ significantly from the bulk, which would also be relevant for the behavior of this compound at interfaces. rsc.org
Table 3: Experimentally Determined Thermodynamic Properties of Strontium Compounds
| Compound | Property | Value | Conditions | Reference |
| Strontium Selenate | Solubility in water | Varies with temperature | 0 to 100 °C | osti.gov |
| Strontium-Bismuth Alloys | Activity of Strontium in Bismuth | As low as 10⁻¹³ at 788 K | 748–1023 K | researchgate.net |
| This compound | Melting Point | 130–140 °C | Standard Pressure | wikipedia.org |
This table provides experimental thermodynamic data for strontium compounds to illustrate the types of properties that can be determined and modeled.
Computational Prediction of Crystal Structures and Polymorphs
The prediction of the crystal structure of a compound from its chemical formula is a major challenge in computational materials science. For a molecule like this compound, which has considerable conformational flexibility in its stearate chains, this task is particularly complex. Computational methods for crystal structure prediction (CSP) aim to find the most thermodynamically stable crystal packing arrangements.
CSP methods typically involve generating a large number of plausible crystal structures and then ranking them based on their calculated lattice energies. These energies are often computed using a combination of force fields and more accurate quantum mechanical methods like DFT. The ability to predict different stable or metastable polymorphs is of great importance, as different crystal forms can have significantly different physical properties.
While there are no specific published CSP studies for this compound, the methodologies have been developed and applied to a wide range of organic and metal-organic compounds. mst.eduscispace.com The crystal structure of α-sodium stearate has been determined, providing a useful reference for the packing of stearate chains in a related metallic soap. researchgate.net The prediction of crystal structures for metal chalcogenides has also demonstrated the power of these computational techniques in discovering novel, energetically favorable phases. mst.edu Given the layered nature of many metal stearates, it is expected that this compound would also adopt a layered crystal structure, with alternating layers of strontium ions and packed stearate chains.
Environmental Chemistry Research Involving Strontium Organic Interactions
Mechanisms of Strontium Ion Sorption and Complexation by Organic Ligands
The mobility and bioavailability of strontium in the environment are significantly influenced by its sorption to solid phases and complexation with dissolved organic matter. Organic ligands, which are molecules containing carbon that can donate electrons to a metal cation, play a pivotal role in these processes.
Sorption of strontium ions onto environmental matrices like soils and sediments is a key process controlling its concentration in water. The presence of organic matter generally enhances the sorption of strontium. Studies on various soils have shown that the first fraction of humic acids, a major component of soil organic matter, is instrumental in the fixation of strontium. wikipedia.org The functional groups within these large organic molecules, such as carboxylic (-COOH) and phenolic (-OH) groups, can deprotonate at circumneutral to alkaline pH, creating negatively charged sites that attract and bind the positively charged Sr²⁺ ion. Research on the interaction of strontium with humic acid has shown that as pH increases, the ionization of carboxylate groups leads to a greater binding of strontium. wikipedia.org
Complexation is the formation of a compound by the combination of a central metal ion with one or more surrounding ligands. In aqueous environments, dissolved organic matter (DOM), which includes humic and fulvic acids, can form soluble complexes with strontium ions. This complexation can affect strontium's mobility. For instance, the binding of strontium to tryptophan-like substances in DOM has been observed, with the strength of this binding being pH-dependent. canada.ca The formation of such Sr-DOM complexes can either enhance or reduce the mobility of strontium, depending on the size and charge of the resulting complex and its interaction with mineral surfaces.
The stearate (B1226849) anion, being the conjugate base of a long-chain fatty acid, can itself act as an organic ligand. While stearic acid is found in various plant and animal fats, the introduction of strontium stearate into the environment would release stearate anions that could potentially form complexes with other metal ions or influence the sorption behavior of strontium.
The table below summarizes findings on the sorption of strontium onto different organic-rich materials.
| Sorbent Material | Experimental Conditions | Strontium Sorption Findings | Reference |
| Wetland Substrates (sediments, decayed cattails, wood, leaf litter, moss) | Batch sorption and desorption experiments | Proteins in the organic matter supported strong and poorly reversible Sr adsorption, while carbohydrates and lignin (B12514952) were indicative of lower adsorption and higher desorption. biogem.orgresearchgate.net | biogem.orgresearchgate.net |
| Bacteriogenic Iron Oxides (BIOS) | pH range from <4.5 to >7.6 | Sorption increased with increasing pH, with a maximum of 95% at pH > 7.6. Sorption likely occurred via outer-sphere complexation. nih.gov | nih.gov |
| Humic Acid | pH range 4 to 7 | Strontium binding increased with increasing pH due to the ionization of carboxylate groups. wikipedia.org | wikipedia.org |
| Claystone with Humic Acid Colloid | Batch tests | The presence of humic acid colloid influenced the sorption behavior of strontium on the claystone. nih.gov | nih.gov |
Biosorption and Chelation of Strontium from Aqueous Solutions
Biosorption is a process where biological materials, such as bacteria, fungi, and algae, are used to remove contaminants from water. This process relies on the physicochemical interactions between the contaminant and the functional groups present on the surface of the biomass. For strontium, biosorption is a promising area of research for the remediation of contaminated water.
Various types of biomass have been investigated for their ability to sorb strontium. For instance, the fungus Aspergillus flavus has shown potential for removing Sr²⁺ ions from aqueous solutions. cdc.gov The key functional groups involved in the biosorption process on this biomass were identified as hydroxyl (-OH), carboxyl (-COOH), and amine (-NH₂) groups. cdc.gov The efficiency of biosorption is often pH-dependent, with optimal removal of Sr²⁺ by Aspergillus flavus observed at a pH of 5. cdc.gov Kinetic studies have indicated that the process is dominated by chemisorption, where chemical bonds are formed between the strontium ions and the surface of the biosorbent. cdc.gov
Spent coffee grounds have also been explored as a low-cost biosorbent for strontium. guidetopharmacology.org The maximum adsorption was found to occur over a wide pH range of 5 to 8. guidetopharmacology.org The presence of carboxylic acid and amino groups on the surface of the coffee grounds was identified as playing a crucial role in the biosorption of Sr²⁺. guidetopharmacology.org
The table below presents data on the biosorption of strontium by different materials.
| Biosorbent | Optimal pH for Sr²⁺ Removal | Maximum Adsorption Capacity (qₘₐₓ) | Proposed Mechanism | Reference |
| Aspergillus flavus biomass | 5 | 211.1 mg/g | Ion exchange, surface complexation, electrostatic interactions | cdc.gov |
| Spent Coffee Grounds | 5-8 | 69.01 mg/g | Physical adsorption involving carboxylic acid and amino groups | guidetopharmacology.org |
| Activated Carbons (from walnut shells and apple wood) | 4-10 | 0.076 mmol/g (for CA-Mox) | Adsorption on oxidized surfaces | core.ac.uk |
Chelation is another important process for the removal of metal ions from solutions. It involves the use of chelating agents, which are organic molecules that can form multiple bonds with a single metal ion, effectively sequestering it. cymitquimica.com Both natural and synthetic chelating agents have been studied for their effectiveness in binding strontium.
Examples of chelating agents that have been tested for strontium removal include:
Tartaric acid : Found to be one of the more effective agents for the removal of strontium. researchgate.net
Ethylenediaminetetraacetic acid (EDTA) : A well-known synthetic chelating agent that has shown effectiveness in increasing the urinary excretion of strontium. researchgate.net
Diethylenetriaminepentaacetic acid (DTPA) : Consistently one of the most effective chelating agents for increasing the excretion of strontium. researchgate.net
Calcium acetylamino propylidene diphosphonic acid (Ca-APDA) : A newer chelating agent shown to be effective in removing radioactive strontium from the body. jbthomas.org
The efficiency of chelation can be influenced by factors such as the pH of the solution and the presence of other metal ions that may compete for the chelating agent. cymitquimica.com
Environmental Mobility and Fate of Strontium in Organic-Rich Media
The environmental mobility of strontium refers to its ability to move through different environmental compartments, such as soil, water, and air. In organic-rich media, the mobility of strontium is complex and is largely governed by the interplay between its tendency to exist as a dissolved ion and its interactions with organic matter.
Generally, strontium is considered to be highly mobile in aquatic environments. canada.ca It tends to remain in the dissolved phase rather than strongly adsorbing to particles. canada.ca However, the presence of organic matter can significantly alter this behavior. In soils with a high organic content, strontium may be more strongly retained. This is attributed to the formation of complexes with organic matter, which can lead to its accumulation in the topsoil. For example, research has shown that strontium can be effectively and almost irreversibly adsorbed onto organic material in soils, which prevents its loss into deeper soil layers and groundwater.
The fate of this compound in the environment would depend on its dissolution and the subsequent behavior of the strontium and stearate ions. This compound itself is insoluble in water. wikipedia.org However, over time, it may slowly dissolve or be broken down by microbial activity. The released Sr²⁺ ions would then be subject to the mobility and sorption processes described above. The stearate portion, being a large organic molecule, could be biodegraded by soil and water microorganisms. The rate of biodegradation of similar metallic soaps has been shown to be dependent on factors like concentration, temperature, and the microbial community present. researchgate.net
The mobility of strontium is also influenced by the type of organic matter. For example, in wetland environments, which are rich in diverse organic substrates, the mobility of strontium can vary. Proteins within the organic matter have been associated with strong and poorly reversible adsorption of strontium, which would decrease its mobility. biogem.orgresearchgate.net Conversely, carbohydrates and lignin were linked to lower adsorption and higher desorption, suggesting greater mobility in environments where these types of organic matter dominate. biogem.orgresearchgate.net
The presence of other substances can also affect strontium's mobility. Agricultural practices, such as the application of lime (calcium carbonate) to soils, can lead to the release and increased mobility of strontium. nih.gov This is because the added calcium competes with strontium for binding sites, leading to the displacement of strontium and its subsequent leaching into groundwater and surface waters. nih.gov
Conclusion and Future Research Trajectories for Strontium Stearate
Identification of Key Knowledge Gaps and Unexplored Research Avenues
The current understanding of strontium stearate (B1226849) is largely confined to its bulk properties and conventional applications. A significant knowledge gap exists in the in-depth characterization of its solid-state properties and the correlation of these properties with its performance in various matrices. While the thermal behavior of other metal stearates has been a subject of investigation, detailed studies on the thermal decomposition kinetics and phase transitions of strontium stearate under varying conditions are limited. asianpubs.org
Unexplored research avenues for this compound are abundant and extend into several high-technology sectors. The unique properties of the strontium cation, known for its role in bone tissue engineering and its potential anti-inflammatory effects, suggest that this compound could be a candidate for novel biomedical applications. nih.govmdpi.com Research into the biocompatibility and biodegradability of this compound-based materials is a critical first step. Furthermore, its potential as a controlled-release agent for therapeutic strontium ions or other active pharmaceutical ingredients warrants investigation. google.com The development of this compound-based nanocomposites, where the stearate acts as a functional matrix or a surface modifier for nanoparticles, is another promising, yet largely unexplored, area.
Emerging Characterization Techniques and Methodological Innovations
Advancements in analytical instrumentation offer new opportunities for a more profound understanding of this compound's structure-property relationships. While traditional techniques like Fourier-transform infrared spectroscopy (FTIR) and X-ray diffraction (XRD) have been used to confirm its basic structure, more sophisticated methods can provide deeper insights. asianpubs.org
Advanced Spectroscopic and Microscopic Techniques:
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: This technique can provide detailed information about the local chemical environment of the strontium and carbon atoms within the crystal lattice, offering insights into polymorphism and the nature of the ionic bonding.
Raman Spectroscopy: As a complementary technique to FTIR, Raman spectroscopy can provide valuable information on the vibrational modes of the stearate chains and their interaction with the strontium ion. mdpi.com
Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM): These high-resolution surface imaging techniques can be employed to visualize the morphology and surface structure of this compound at the nanoscale, which is crucial for understanding its performance as a lubricant and in nanocomposites.
Innovations in Thermal and Rheological Analysis:
High-Resolution Thermogravimetric Analysis (Hi-Res TGA): This method can provide more detailed information on the decomposition steps of this compound compared to conventional TGA.
Modulated Differential Scanning Calorimetry (MDSC): MDSC can separate reversible and non-reversible thermal events, allowing for a more accurate determination of glass transitions and melting behavior, especially in complex mixtures or composites containing this compound.
Rheometry with in-situ characterization: Combining rheological measurements with techniques like microscopy or light scattering can provide real-time information on the structural changes in this compound-containing systems under shear and temperature stress.
Methodological innovations should also focus on the development of standardized testing protocols to evaluate the performance of this compound in specific applications, such as its lubricating efficiency in different polymer matrices or its release kinetics in pharmaceutical formulations.
Prospects for Designing Novel this compound-Based Functional Materials and Systems
The future of this compound research lies in the rational design of new materials and systems that leverage its unique chemical and physical properties.
Biomedical Materials:
Building on the known biological activity of strontium, the development of this compound-based biomaterials is a highly promising area. nih.govmdpi.commdpi.com This could include:
Biodegradable Scaffolds for Tissue Engineering: this compound could be blended with biocompatible polymers to create scaffolds that release strontium ions as they degrade, promoting bone growth. mdpi.com
Drug Delivery Systems: The lamellar structure of this compound could be exploited to intercalate and control the release of various drugs. google.commdpi.com Its low water solubility could be advantageous for creating sustained-release formulations. google.com
Advanced Polymer Composites:
Beyond its traditional role as a simple lubricant, this compound can be engineered to act as a functional additive in polymer composites. Research could focus on:
Synergistic Stabilizer Systems: Investigating the synergistic effects of this compound with other stabilizers to enhance the long-term thermal and UV stability of polymers.
Nanocomposite Interfacial Modifiers: Using this compound to surface-modify nanofillers (e.g., clays (B1170129), carbon nanotubes) to improve their dispersion and interfacial adhesion in polymer matrices, leading to enhanced mechanical and barrier properties.
Specialty Greases and Lubricants:
There is potential to develop high-performance greases where this compound contributes to enhanced thermal stability, load-bearing capacity, and corrosion resistance. wikipedia.orgchemicalbook.com Research in this area could involve the synthesis of this compound with tailored particle sizes and morphologies to optimize its performance in specific lubricating applications.
Interactive Data Table: Potential Research Directions for this compound
| Research Area | Key Objective | Potential Impact |
| Biomedical Engineering | Development of this compound-based scaffolds for bone regeneration. | Novel therapeutic approaches for orthopedic applications. |
| Pharmaceutical Sciences | Formulation of controlled-release drug delivery systems using this compound. | Improved drug efficacy and patient compliance. |
| Materials Science | Creation of advanced polymer nanocomposites with enhanced properties. | Development of high-performance materials for various industries. |
| Tribology | Design of specialty lubricants with superior performance characteristics. | Increased efficiency and longevity of mechanical systems. |
Q & A
Q. What are the standard synthesis methods for Strontium Stearate, and how can researchers optimize reaction conditions?
this compound is typically synthesized via a precipitation reaction between strontium salts (e.g., strontium chloride or nitrate) and stearic acid under controlled pH and temperature. Key variables include stoichiometric ratios, solvent selection (e.g., ethanol or aqueous solutions), and agitation rates. Researchers should use elemental analysis (e.g., ICP-OES) to verify strontium content and FTIR spectroscopy to confirm ester bond formation. Optimization may involve iterative testing of reaction times and purification steps (e.g., recrystallization) to minimize impurities .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- X-ray Diffraction (XRD): Determines crystalline structure and phase purity.
- Thermogravimetric Analysis (TGA): Assesses thermal stability and decomposition profiles.
- Fourier-Transform Infrared Spectroscopy (FTIR): Identifies functional groups (e.g., carboxylate-strontium bonds).
- Elemental Analysis: Quantifies strontium-to-stearate ratios. Cross-referencing these methods with literature data (e.g., melting points from analogous metal stearates) ensures robust validation .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE): Lab coats, nitrile gloves, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of fine particles.
- Waste Disposal: Classify as hazardous waste if contaminated; consult EPA/DEP guidelines for metal-containing compounds.
- Emergency Procedures: For spills, avoid water to prevent dispersion; collect powder using inert absorbents .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported solubility data for this compound?
Contradictions often arise from variations in solvent polarity, temperature, and particle size. To address this:
- Standardize Solvents: Use high-purity solvents (e.g., HPLC-grade) and control temperature (±0.5°C).
- Particle Size Analysis: Use dynamic light scattering (DLS) to correlate solubility with particle dimensions.
- Replicate Studies: Publish detailed methodologies, including raw data, to enable cross-validation .
Q. What advanced techniques are suitable for studying this compound’s role in composite materials (e.g., polymers or ceramics)?
- Scanning Electron Microscopy (SEM): Visualizes dispersion within matrices.
- Rheology: Measures viscosity changes in polymer-stearate blends.
- Isotope Tracing (e.g., ⁸⁶Sr): Tracks strontium migration in bioengineered composites (see archaeological provenancing methods in ).
- In Situ XRD: Monitors structural changes under thermal stress .
Q. How should researchers address gaps in ecotoxicological data for this compound?
- Tiered Testing: Follow OECD guidelines for acute toxicity (e.g., Daphnia magna assays) and bioaccumulation studies.
- Multi-Isotope Analysis: Combine strontium isotope ratios with trace element profiling to assess environmental mobility (as in ).
- Computational Modeling: Predict degradation pathways using QSAR models .
Q. What statistical approaches are recommended for interpreting heterogeneous data in this compound studies?
- Multivariate Analysis: Principal Component Analysis (PCA) to identify dominant variables (e.g., synthesis parameters vs. thermal stability).
- Error Propagation Models: Quantify uncertainty in solubility or purity measurements.
- Meta-Analysis: Aggregate data from disparate studies to identify trends, noting limitations in methodologies .
Q. How can this compound be integrated into interdisciplinary research (e.g., biomedical or environmental science)?
- Bone Tissue Engineering: Leverage strontium’s osteogenic properties (as seen in strontium citrate studies ) to design biocompatible scaffolds.
- Soil Remediation: Explore its potential as a metal chelator, using isotopic tracing to monitor strontium uptake in plants .
- Catalysis: Investigate its role in stabilizing nanoparticle catalysts, with XAFS spectroscopy to probe local strontium coordination .
Methodological Considerations
- Data Reproducibility: Document batch-specific variations (e.g., lot-to-lot impurity profiles) using Certificates of Analysis (CoA) .
- Ethical Reporting: Disclose conflicts between industrial applicability and academic rigor, particularly in patents-free research (e.g., strontium citrate funding challenges ).
- Interdisciplinary Collaboration: Partner with toxicologists, material scientists, and statisticians to address complex research gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
